molecular formula C7H12O3 B7988109 (R)-3-Cyclobutyl-2-hydroxypropanoic acid CAS No. 300854-01-7

(R)-3-Cyclobutyl-2-hydroxypropanoic acid

Cat. No.: B7988109
CAS No.: 300854-01-7
M. Wt: 144.17 g/mol
InChI Key: MBTPZRPSKKTNQC-ZCFIWIBFSA-N
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Description

®-3-Cyclobutyl-2-hydroxypropanoic acid is an organic compound characterized by a cyclobutyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclobutyl-2-hydroxypropanoic acid typically involves the following steps:

    Cyclobutylation: Introduction of the cyclobutyl group to a suitable precursor.

    Hydroxylation: Addition of a hydroxyl group to the propanoic acid backbone.

Industrial Production Methods: Industrial production may involve optimized catalytic processes to ensure high yield and purity. Specific details on industrial methods are often proprietary and vary between manufacturers.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structural properties.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of ®-3-Cyclobutyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical effects.

Comparison with Similar Compounds

  • ®-3-Cyclobutyl-2-hydroxybutanoic acid
  • ®-3-Cyclopentyl-2-hydroxypropanoic acid

Comparison:

  • Structural Differences: The presence of different ring sizes (cyclobutyl vs. cyclopentyl) or additional carbon atoms in the backbone.
  • Unique Properties: ®-3-Cyclobutyl-2-hydroxypropanoic acid is unique due to its specific ring size and functional group arrangement, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-3-cyclobutyl-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6(7(9)10)4-5-2-1-3-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTPZRPSKKTNQC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720261
Record name (2R)-3-Cyclobutyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300854-01-7
Record name (2R)-3-Cyclobutyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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